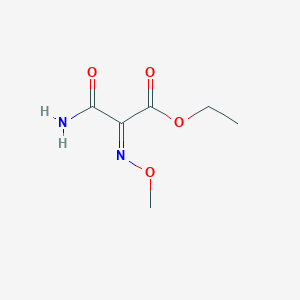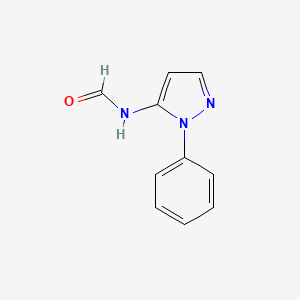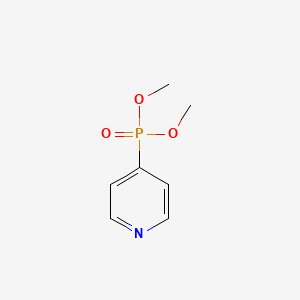
3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester is a chemical compound with significant importance in organic synthesis and medicinal chemistry This compound is known for its unique structure, which includes an amino group, a methoxyimino group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . Another approach involves the use of protic acids such as gaseous hydrochloric acid, sulfuric acid, or p-toluene-sulfonic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions may vary depending on the desired yield, purity, and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and methoxyimino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Methyl Ester
- 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Butyl Ester
- 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Isopropyl Ester
Uniqueness
3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to its similar compounds, the ethyl ester group provides a balance between reactivity and stability, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H10N2O4 |
|---|---|
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
ethyl (2Z)-3-amino-2-methoxyimino-3-oxopropanoate |
InChI |
InChI=1S/C6H10N2O4/c1-3-12-6(10)4(5(7)9)8-11-2/h3H2,1-2H3,(H2,7,9)/b8-4- |
Clave InChI |
DULKPTGAQWULDD-YWEYNIOJSA-N |
SMILES isomérico |
CCOC(=O)/C(=N\OC)/C(=O)N |
SMILES canónico |
CCOC(=O)C(=NOC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)






![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)


![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)



